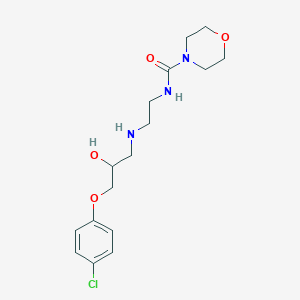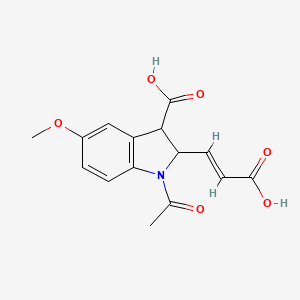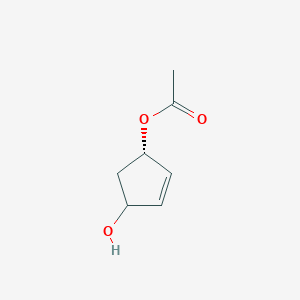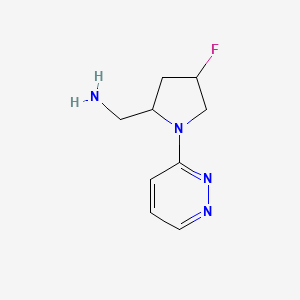![molecular formula C11H8ClN5 B15220640 4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)
4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both imidazo[1,2-a]pyridine and pyrimidine moieties, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 2-chloroimidazo[1,2-a]pyridine with a suitable pyrimidine derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions can vary, but often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently and cost-effectively.
化学反応の分析
Types of Reactions
4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-Chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the pyrimidine moiety.
4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of the pyrimidine moiety.
N-(Pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine is unique due to the combination of the imidazo[1,2-a]pyridine and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C11H8ClN5 |
|---|---|
分子量 |
245.67 g/mol |
IUPAC名 |
4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8ClN5/c12-10-9(7-4-5-14-11(13)15-7)17-6-2-1-3-8(17)16-10/h1-6H,(H2,13,14,15) |
InChIキー |
OILFZYBQHQWZSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)C3=NC(=NC=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
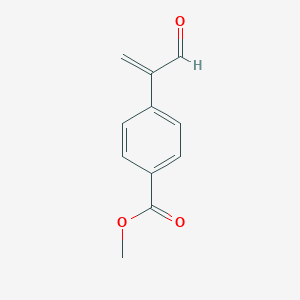

![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)

![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
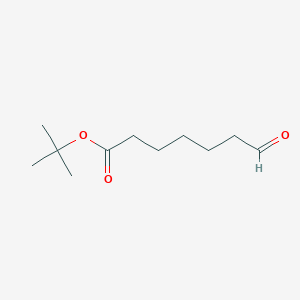
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
